1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with diethylamine to form an intermediate, which is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-chlorophenyl)ethyl][3-(diethylamino)propyl]amine
- 3-(2-chlorophenyl)propan-1-amine
Uniqueness
1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H23ClN2O2S |
---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide |
InChI |
InChI=1S/C14H23ClN2O2S/c1-3-17(4-2)11-7-10-16-20(18,19)12-13-8-5-6-9-14(13)15/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3 |
InChI Key |
SBRTYMXVIQMVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)CC1=CC=CC=C1Cl |
Origin of Product |
United States |
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